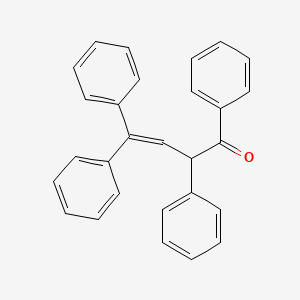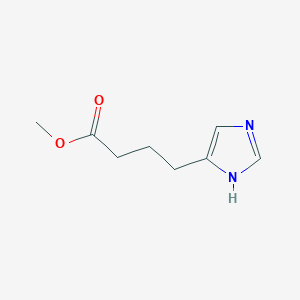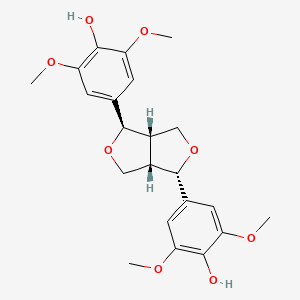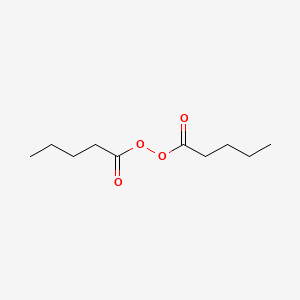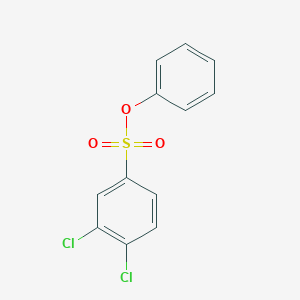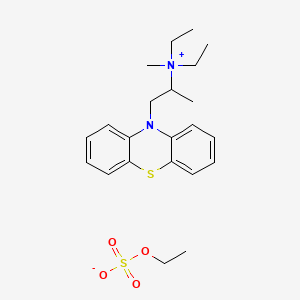
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate is a complex organic compound with a molecular formula of C22H32N2O4S2 . This compound belongs to the class of quaternary ammonium salts and is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate typically involves the reaction of diethylmethylamine with 1-methyl-2-phenothiazine-10-ylethyl chloride in the presence of an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
化学反応の分析
Types of Reactions
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, hydroxides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
- Diethylmethyl(1-phenothiazin-10-ylpropan-2-yl)azanium ethyl sulfate
- Diethylmethyl(2-(10-phenothiazinyl)ethyl)ammonium iodide
Uniqueness
Diethylmethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium ethyl sulfate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from similar compounds .
特性
CAS番号 |
58-35-5 |
|---|---|
分子式 |
C22H32N2O4S2 |
分子量 |
452.6 g/mol |
IUPAC名 |
diethyl-methyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;ethyl sulfate |
InChI |
InChI=1S/C20H27N2S.C2H6O4S/c1-5-22(4,6-2)16(3)15-21-17-11-7-9-13-19(17)23-20-14-10-8-12-18(20)21;1-2-6-7(3,4)5/h7-14,16H,5-6,15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
IDCUMDAEMYMVJH-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
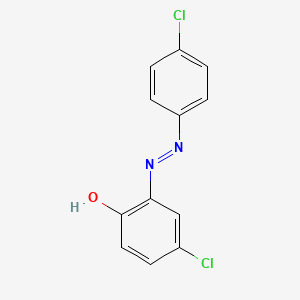
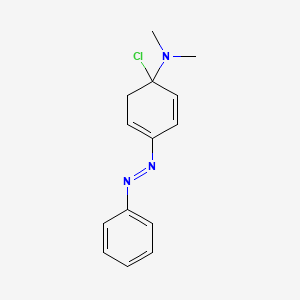
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
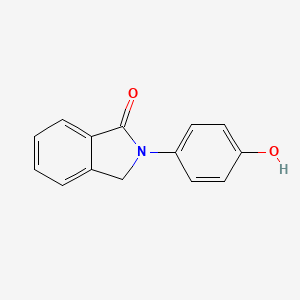
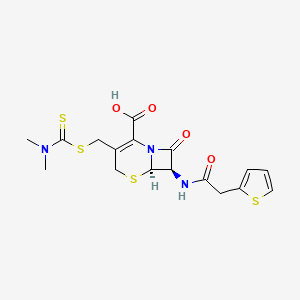
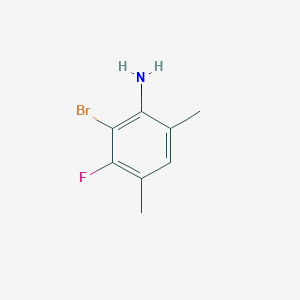
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
